4-(morpholine-4-sulfonyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
This compound is a 1,3,4-oxadiazole derivative featuring a benzamide core substituted with a morpholine-4-sulfonyl group at the para position and a 3,4,5-triethoxyphenyl moiety at the 5-position of the oxadiazole ring. Its molecular formula is C₃₀H₃₆N₄O₈S, with a molecular weight of 636.7 g/mol. The 3,4,5-triethoxyphenyl group enhances lipophilicity and may influence membrane permeability, while the morpholine-sulfonyl moiety contributes to hydrogen-bonding interactions with biological targets.
Properties
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O8S/c1-4-34-20-15-18(16-21(35-5-2)22(20)36-6-3)24-27-28-25(37-24)26-23(30)17-7-9-19(10-8-17)38(31,32)29-11-13-33-14-12-29/h7-10,15-16H,4-6,11-14H2,1-3H3,(H,26,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYIVJSVEQEOCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(morpholine-4-sulfonyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Morpholine-4-sulfonyl Group: This step involves the reaction of morpholine with sulfonyl chlorides in the presence of a base such as triethylamine.
Coupling Reactions: The final step involves coupling the oxadiazole derivative with the morpholine-4-sulfonyl benzamide under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram quantities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring opening or hydrogenation.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide can be used.
Major Products
Oxidation: N-oxides of the morpholine ring.
Reduction: Reduced forms of the oxadiazole ring.
Substitution: Halogenated or alkylated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of metal catalysts.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Drug Development: Its structural features make it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Medicine
Anticancer Research: The compound’s ability to inhibit certain enzymes can be exploited in the development of anticancer drugs.
Antimicrobial Agents: It can be used to develop new antimicrobial agents due to its potential to disrupt microbial metabolic pathways.
Industry
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Agriculture: It can be used in the synthesis of agrochemicals that protect crops from pests and diseases.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes or receptors. The morpholine ring and the oxadiazole ring are key structural features that interact with the active sites of these enzymes or receptors, blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biochemical effects.
Comparison with Similar Compounds
Structural Analogues with Modified Sulfonamide Groups
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Piperidine and isoquinoline modifications introduce conformational flexibility or aromatic stacking, which could be advantageous for specific enzyme targets .
Analogues with Varied Aromatic Substituents
Table 2: Substituent-Driven Activity Differences
Key Observations :
- The 3,4,5-triethoxyphenyl group in the target compound provides enhanced metabolic stability and membrane penetration compared to simpler substituents like 3-methoxyphenyl .
- Furan-2-yl (LMM11) and 4-methoxyphenylmethyl (LMM5) substituents demonstrate the critical role of heterocyclic/alkoxy groups in antifungal activity .
Analogues with Divergent Core Structures
Table 3: Core Scaffold Modifications
Key Observations :
- Sulfonylbenzamide derivatives generally exhibit higher molecular weights and improved pharmacokinetic profiles relative to simpler carboxamides .
Biological Activity
4-(morpholine-4-sulfonyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is an organic compound with notable potential in pharmacological applications. This compound integrates a morpholine ring, a sulfonyl group, and an oxadiazole moiety, making it a candidate for various biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 4-(morpholine-4-sulfonyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is with a molecular weight of 530.66 g/mol. The compound's structure includes several functional groups that contribute to its biological activity.
Structural Features
| Feature | Description |
|---|---|
| Morpholine Ring | A six-membered ring containing one nitrogen atom. |
| Sulfonyl Group | A functional group containing sulfur that enhances solubility and reactivity. |
| Oxadiazole Ring | A five-membered ring containing two nitrogen atoms that is often associated with biological activity. |
The biological activity of this compound primarily arises from its ability to inhibit specific enzymes and receptors. The morpholine and oxadiazole rings interact with active sites on target proteins, blocking their function and disrupting various biochemical pathways. This mechanism suggests potential applications in oncology and other therapeutic areas.
Anticancer Activity
Recent studies have indicated that compounds containing similar structural motifs exhibit significant anticancer properties. For instance, research on related oxadiazole derivatives has shown potent inhibitory effects against various receptor tyrosine kinases (RTKs), which are critical in cancer cell proliferation and survival.
Case Study: Inhibition of Receptor Tyrosine Kinases
A study evaluating the biological activities of novel compounds with similar structures demonstrated that certain derivatives exhibited over 90% inhibition against key RTKs such as EGFR and PDGFR at low concentrations (10 nM) . This highlights the potential of 4-(morpholine-4-sulfonyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide in cancer therapy.
Cytotoxicity Assays
Cytotoxicity assays conducted on various cancer cell lines (e.g., MCF-7 and HCT-116) have revealed that compounds with the oxadiazole moiety can induce apoptosis in cancer cells. The specific cytotoxic effects of 4-(morpholine-4-sulfonyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide require further investigation but are promising based on analogs .
Comparative Analysis with Similar Compounds
The unique combination of the morpholine sulfonamide structure with the oxadiazole ring differentiates this compound from others in its class. Below is a comparison table highlighting similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-(morpholine-4-sulfonyl)phenol | Morpholine + Phenol | Moderate antibacterial activity |
| 4-(trifluoromethyl)benzamide | Benzamide + Trifluoromethyl | Anticancer properties |
| 4-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide | Thiadiazole + Benzamide | Antiviral activity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-(morpholine-4-sulfonyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide?
- Methodology :
- Step 1 : Condensation of 3,4,5-triethoxybenzoic acid hydrazide with a benzoyl chloride derivative to form a hydrazide intermediate.
- Step 2 : Cyclization using phosphorus oxychloride (POCl₃) at 120°C to generate the 1,3,4-oxadiazole ring .
- Step 3 : Sulfonation of the morpholine moiety using chlorosulfonic acid, followed by coupling with the oxadiazole intermediate under basic conditions (e.g., NaH in DMF) .
- Key Considerations : Monitor reaction progress via TLC and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).
Q. How can structural characterization of this compound be validated?
- Analytical Techniques :
- IR Spectroscopy : Confirm sulfonyl (S=O stretch at ~1150–1300 cm⁻¹) and oxadiazole (C=N stretch at ~1600 cm⁻¹) functional groups .
- NMR : Use ¹H/¹³C NMR to verify triethoxyphenyl proton environments (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) and morpholine ring protons (δ 3.6–3.8 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks matching the exact mass (e.g., calculated for C₂₉H₃₄N₄O₇S: ~606.22 g/mol).
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data across structural analogs?
- Case Study : Compare the antimicrobial activity of the triethoxyphenyl substituent in this compound with analogs bearing 4-chlorophenyl (e.g., N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl] derivatives).
- Observation : Triethoxyphenyl analogs may show reduced antibacterial potency but enhanced solubility due to ethoxy groups .
- Resolution : Perform dose-response assays (MIC/MBC) under standardized conditions (e.g., CLSI guidelines) and adjust lipophilicity via logP calculations .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound for antitumor applications?
- Experimental Design :
- Variation : Synthesize derivatives with modified substituents (e.g., replacing morpholine-sulfonyl with piperazine or thiomorpholine groups).
- Assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays and compare IC₅₀ values .
- Key Insight : The triethoxyphenyl group may enhance DNA intercalation, while the sulfonyl moiety improves metabolic stability .
Q. What in vivo models are suitable for evaluating pharmacokinetic properties?
- Methodology :
- Animal Models : Use Sprague-Dawley rats for bioavailability studies (oral/intravenous administration).
- Analysis : Measure plasma concentrations via LC-MS/MS and calculate parameters (t₁/₂, Cmax, AUC).
- Challenge : Address low solubility by formulating the compound with co-solvents (e.g., PEG-400) .
Q. How can computational methods predict metabolic stability?
- Tools :
- Docking Simulations : Use AutoDock Vina to assess interactions with cytochrome P450 enzymes (e.g., CYP3A4).
- ADMET Prediction : Employ SwissADME to estimate metabolic sites (e.g., morpholine ring oxidation) .
Critical Analysis of Contradictions
- Antimicrobial vs. Antitumor Efficacy : While the 4-chlorophenyl analog shows stronger antimicrobial activity, the triethoxyphenyl group in the target compound may favor antitumor mechanisms via enhanced membrane permeability .
- Solubility vs. Bioactivity : Ethoxy groups improve aqueous solubility but may reduce binding affinity to hydrophobic targets. Balance via prodrug strategies or nanoformulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
